molecular formula C16H13Cl2N3O2S B2786197 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-32-6

4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Katalognummer B2786197
CAS-Nummer: 902503-32-6
Molekulargewicht: 382.26
InChI-Schlüssel: SWGNFNPTXZODJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in the field of cancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Wirkmechanismus

4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione acts as a competitive inhibitor of the ATP-binding site on the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to a decrease in cell proliferation and an increase in apoptosis. This inhibition is reversible, allowing for the restoration of EGFR activity upon removal of the inhibitor.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of bacteria and fungi, suggesting potential applications in the field of antimicrobial research. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress-induced damage in various cell types.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is its specificity for the EGFR tyrosine kinase, allowing for the selective inhibition of this pathway without affecting other signaling pathways. However, this compound has been reported to have low solubility in water, which can limit its use in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other tyrosine kinases, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Additionally, the identification of biomarkers for patient selection in clinical trials of EGFR inhibitors is an active area of research. Finally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation, is being explored as a potential strategy to improve treatment outcomes.

Synthesemethoden

The synthesis of 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves several steps, including the formation of the quinazoline ring and the introduction of the 3,5-dichlorophenyl and thione groups. The final product is obtained through a condensation reaction between 6,7-dimethoxyquinazoline-2-thione and 3,5-dichloroaniline. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione has been widely used in scientific research as a tool to study the EGFR signaling pathway and its role in cancer development. It has been shown to inhibit the activity of EGFR and downstream signaling pathways, leading to a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines. This compound has also been used to investigate the mechanisms of resistance to EGFR inhibitors in cancer cells and to identify potential biomarkers for patient selection in clinical trials.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves the reaction of 3,5-dichloroaniline with 2,3-dimethoxybenzaldehyde to form 4-[(3,5-dichlorophenyl)amino]-2,3-dimethoxybenzaldehyde. This intermediate is then reacted with thiourea to form the final product.", "Starting Materials": ["3,5-dichloroaniline", "2,3-dimethoxybenzaldehyde", "thiourea"], "Reaction": ["Step 1: React 3,5-dichloroaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable solvent and a catalyst to form 4-[(3,5-dichlorophenyl)amino]-2,3-dimethoxybenzaldehyde.", "Step 2: React the intermediate from step 1 with thiourea in the presence of a suitable solvent and a catalyst to form 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione." ] }

CAS-Nummer

902503-32-6

Molekularformel

C16H13Cl2N3O2S

Molekulargewicht

382.26

IUPAC-Name

4-(3,5-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-11-12(7-14(13)23-2)20-16(24)21-15(11)19-10-4-8(17)3-9(18)5-10/h3-7H,1-2H3,(H2,19,20,21,24)

InChI-Schlüssel

SWGNFNPTXZODJR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=CC(=C3)Cl)Cl)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.